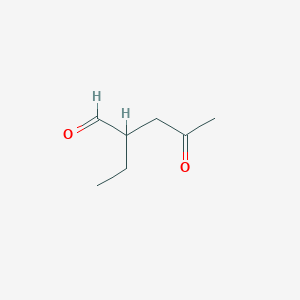
2-Ethyl-1,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,4-pentanedione (EPD) is a β-diketone compound that has been widely used in the food and beverage industry as a flavoring agent. It has a buttery and creamy flavor and is commonly used in products such as popcorn, candy, and baked goods. Apart from its use in the food industry, EPD has also found its way into scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,4-pentanedione in metal complexes is largely dependent on the metal ion it is complexed with. 2-Ethyl-1,4-pentanedione can act as a bidentate or tridentate ligand, forming stable chelate complexes with metal ions. The resulting metal complexes can have unique properties such as high catalytic activity or fluorescence. In biomedical applications, 2-Ethyl-1,4-pentanedione-based metal complexes can be designed to target specific cells or tissues, allowing for targeted drug delivery or imaging.
Effets Biochimiques Et Physiologiques
2-Ethyl-1,4-pentanedione has been shown to have low toxicity and is generally considered safe for use in food and beverage products. However, the long-term effects of 2-Ethyl-1,4-pentanedione exposure on human health are not well understood. In scientific research, 2-Ethyl-1,4-pentanedione-based metal complexes have been shown to have a wide range of biochemical and physiological effects. For example, 2-Ethyl-1,4-pentanedione-based metal complexes have been used as anticancer agents, antimicrobial agents, and sensors for detecting various analytes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethyl-1,4-pentanedione in scientific research is its unique structure, which allows it to form stable complexes with metal ions. This property makes it a valuable ligand in the design of new materials and catalysts. However, 2-Ethyl-1,4-pentanedione is not readily available commercially and must be synthesized in the lab, which can be time-consuming and costly. Additionally, the synthesis of 2-Ethyl-1,4-pentanedione requires the use of hazardous chemicals, which must be handled with care.
Orientations Futures
2-Ethyl-1,4-pentanedione-based metal complexes have the potential to be used in a wide range of applications, including catalysis, electrochemistry, and biomedical research. Future research could focus on optimizing the synthesis of 2-Ethyl-1,4-pentanedione and its metal complexes to improve their properties and broaden their applications. Additionally, 2-Ethyl-1,4-pentanedione-based metal complexes could be explored for their potential use in environmental remediation and energy storage. Further studies are needed to fully understand the long-term effects of 2-Ethyl-1,4-pentanedione exposure on human health and the environment.
In conclusion, 2-Ethyl-1,4-pentanedione is a unique compound with various applications in scientific research. Its ability to form stable complexes with metal ions makes it a valuable ligand in the design of new materials and catalysts. 2-Ethyl-1,4-pentanedione-based metal complexes have been explored for their potential use in catalysis, electrochemistry, and biomedical research. However, further studies are needed to fully understand the long-term effects of 2-Ethyl-1,4-pentanedione exposure on human health and the environment.
Méthodes De Synthèse
The synthesis of 2-Ethyl-1,4-pentanedione involves the reaction of acetylacetone with 1-butanol in the presence of a catalyst. This reaction produces 2-Ethyl-1,4-pentanedione as the main product. The purity of the final product can be improved by recrystallization and distillation.
Applications De Recherche Scientifique
2-Ethyl-1,4-pentanedione is widely used in scientific research as a ligand in metal complexes. Its unique structure allows it to form stable complexes with metal ions, which have various applications in catalysis, electrochemistry, and biomedical research. 2-Ethyl-1,4-pentanedione-based metal complexes have been used as catalysts in organic reactions, as well as in the synthesis of new materials such as metal-organic frameworks (MOFs). Additionally, 2-Ethyl-1,4-pentanedione-based metal complexes have been explored for their potential use in biomedical applications such as drug delivery and imaging.
Propriétés
Numéro CAS |
111832-67-8 |
|---|---|
Nom du produit |
2-Ethyl-1,4-pentanedione |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-ethyl-4-oxopentanal |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-8)4-6(2)9/h5,7H,3-4H2,1-2H3 |
Clé InChI |
CIQUERDAZQQOHF-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)C)C=O |
SMILES canonique |
CCC(CC(=O)C)C=O |
Synonymes |
Pentanal, 2-ethyl-4-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



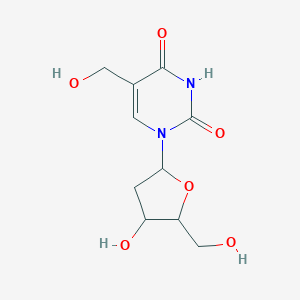
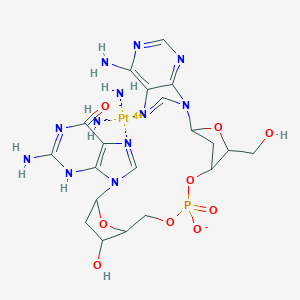
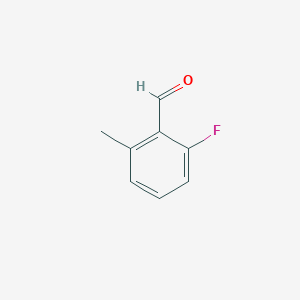
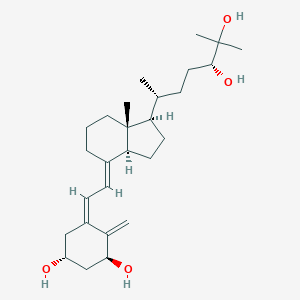
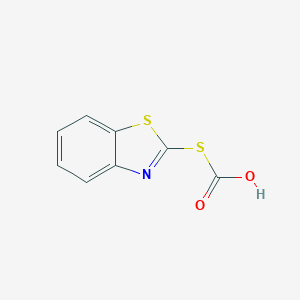
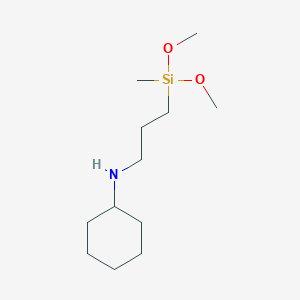
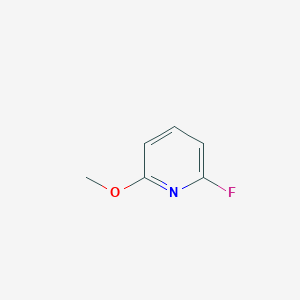
![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)
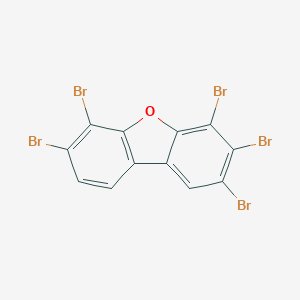
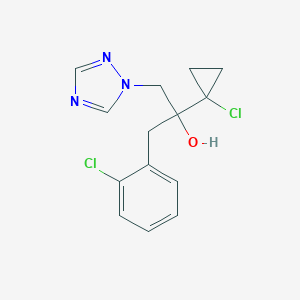
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)
![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
